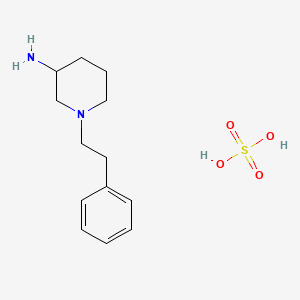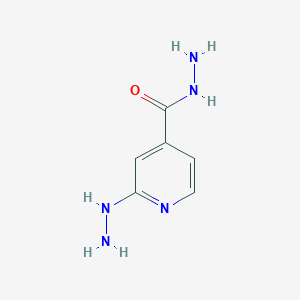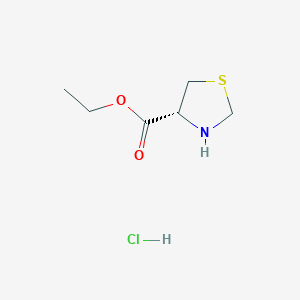
1-(2-Phenylethyl)piperidin-3-amine sulfate
Vue d'ensemble
Description
1-(2-Phenylethyl)piperidin-3-amine sulfate, also known as 1-PEPAS, is a chemical compound that is used in research laboratories for a variety of purposes. It is an organic compound that is made up of a phenylethyl group and a sulfate group connected to a piperidine ring. 1-PEPAS is a versatile compound that is used in organic synthesis and has many applications in the field of scientific research.
Applications De Recherche Scientifique
Antihistaminic Activity
A study on N-heterocyclic 4-piperidinamines, including compounds structurally related to 1-(2-Phenylethyl)piperidin-3-amine sulfate, found that these compounds exhibit potent antihistaminic properties. The phenylethyl derivatives, in particular, showed significant antihistamine effects after oral administration in animal models (Janssens et al., 1985).
Chemical Synthesis and Reactivity
In another study, the reactivity of various amines, including piperidines, was analyzed, providing insights into the chemical behavior of such compounds. This study contributes to understanding the reactions and potential applications of 1-(2-Phenylethyl)piperidin-3-amine sulfate in chemical synthesis (Um et al., 2009).
Asymmetric Synthesis Applications
The asymmetric synthesis of enantiopure compounds using 1-(2-Phenylethyl)piperidine derivatives was explored in a study. This research demonstrates the potential use of 1-(2-Phenylethyl)piperidin-3-amine sulfate in the synthesis of biologically active compounds (Girard et al., 2006).
Electrolyte Complex Formation
The formation of electrolyte complexes between dextran sulfate and amine structures, including piperidine derivatives, has been studied. This research highlights the potential pharmaceutical applications of 1-(2-Phenylethyl)piperidin-3-amine sulfate in drug delivery systems (Choi et al., 2021).
Biogenic Amine Analysis
Research on the quantification of biogenic amines, such as 2-phenylethylamine, in food products using chromatographic techniques also contributes to the understanding of the analytical applications of related compounds like 1-(2-Phenylethyl)piperidin-3-amine sulfate (Chin-Chen et al., 2013).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it likely interacts with its targets, possibly opioid receptors, to induce its effects .
Biochemical Pathways
Similar compounds are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Pharmacokinetics
Tertiary aliphatic amines, a group to which this compound belongs, are known to be biotransformed into tertiary amine oxides, a reversible reaction .
Result of Action
Similar compounds have been associated with severe adverse effects, including addiction, coma, and death .
Propriétés
IUPAC Name |
1-(2-phenylethyl)piperidin-3-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.H2O4S/c14-13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;1-5(2,3)4/h1-3,5-6,13H,4,7-11,14H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEYJKOFUJZPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)piperidin-3-amine sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)



![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)
![N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)
